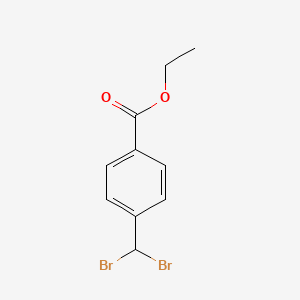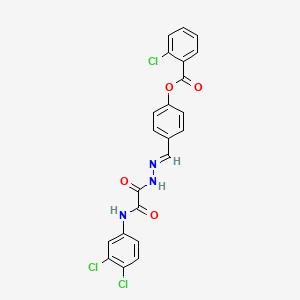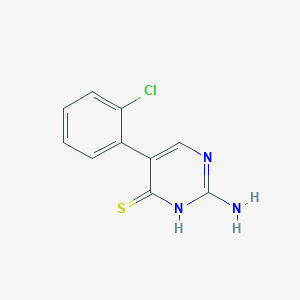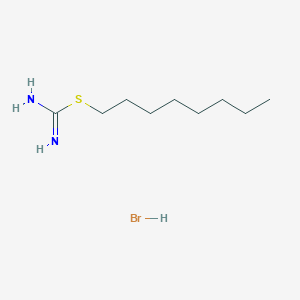
Ethyl 4-(dibromomethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(dibromomethyl)benzoate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a dibromomethyl group and an ethyl ester group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(dibromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. The crude product is then purified through recrystallization or distillation to obtain the desired compound .
化学反応の分析
Types of Reactions
Ethyl 4-(dibromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 4-(bromomethyl)benzoate using reducing agents like zinc dust and a palladium catalyst.
Oxidation Reactions: Oxidation of the dibromomethyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Zinc Dust and Palladium Catalyst: Employed in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction Products: Ethyl 4-(bromomethyl)benzoate.
Oxidation Products: Carboxylic acids or aldehydes.
科学的研究の応用
Ethyl 4-(dibromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the development of new drugs and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of ethyl 4-(dibromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
Ethyl 4-(bromomethyl)benzoate: A similar compound with one bromine atom instead of two.
Ethyl 4-(dimethylamino)benzoate: Another derivative of benzoic acid with different substituents.
Ethyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of a dibromomethyl group.
Uniqueness
Ethyl 4-(dibromomethyl)benzoate is unique due to its dibromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
特性
CAS番号 |
26496-95-7 |
|---|---|
分子式 |
C10H10Br2O2 |
分子量 |
321.99 g/mol |
IUPAC名 |
ethyl 4-(dibromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3 |
InChIキー |
XIPPQQOPENWAKG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)









![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)

